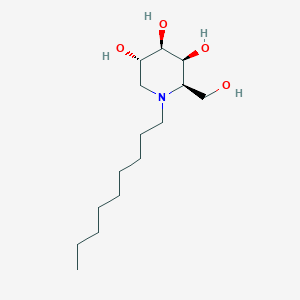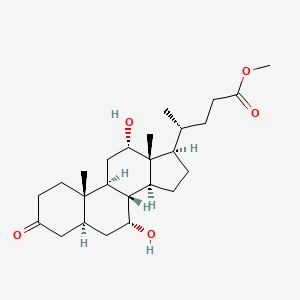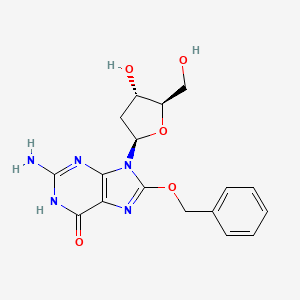
8-Benzyloxy-2'-deoxyguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 8-Benzyloxy-2'-deoxyguanosine involves starting from 8-bromo-2'-deoxyguanosine and the sodium salt of benzyl alcohol, leading to the intermediate 8-benzyloxy-2'-deoxyguanosine. The synthesis process entails a series of reactions, including bromination of 2'-deoxyguanosine and treatment with benzyl alcohol, to achieve the desired product. This process highlights the chemical modifications necessary to introduce the benzyloxy group into the deoxyguanosine molecule (Hermanns et al., 1994).
Molecular Structure Analysis
The molecular structure of 8-Benzyloxy-2'-deoxyguanosine is characterized by the presence of a benzyloxy group attached to the 8-position of the deoxyguanosine molecule. This modification can influence the molecule's self-assembling properties and its ability to form stable structures, such as G-quadruplexes, by enhancing noncovalent interactions like hydrogen bonds and pi-stacking (Gubala et al., 2004).
Chemical Reactions and Properties
The chemical reactions and properties of 8-Benzyloxy-2'-deoxyguanosine include its ability to participate in various biochemical processes, influenced by the benzyloxy modification. For instance, modifications at the 8-position of deoxyguanosine can impact the molecule's reactivity and interaction with other biological molecules, potentially affecting DNA replication and repair mechanisms. The synthesis of N2-alkyl-8-oxo-7,8-dihydro-2'-deoxyguanosine derivatives, which include benzyloxy modifications, demonstrates the versatility of this molecule in chemical modifications and the study of DNA interactions (Kannan & Burrows, 2011).
Physical Properties Analysis
The physical properties of 8-Benzyloxy-2'-deoxyguanosine, such as solubility, melting point, and stability, are crucial for its applications in research and development. The presence of the benzyloxy group can affect these properties, influencing the molecule's behavior in different environments and its suitability for various experimental conditions.
Chemical Properties Analysis
The chemical properties of 8-Benzyloxy-2'-deoxyguanosine, including its reactivity, interaction with nucleophiles and electrophiles, and participation in enzymatic processes, are central to understanding its role and potential applications in biochemistry and molecular biology. The modified nucleoside's ability to form stable G-quadruplex structures highlights its significance in studying nucleic acid folding and function (Gubala et al., 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Application as an Internal Standard : 8-Benzyloxy-2'-deoxyguanosine was used as an intermediate in the synthesis of 8-[18O]hydroxy-2′-deoxyguanosine, serving as an internal standard for the determination of 8-hydroxy-2′-deoxyguanosine by GC-MS (Hermanns et al., 1994).
In Vitro DNA Adduct Formation Studies : Research has been conducted on the formation of DNA adducts like 8-hydroxy-2’-deoxyguanosine (8-OHdG) due to exposure to various compounds, including Benzo[a]pyrene, under different experimental conditions (Budiawan et al., 2018).
Selective Detection in DNA : A non-natural nucleoside analogue, Adenosine-1,3-diazaphenoxazine (Adap) derivative, was synthesized for selective recognition of 8-oxo-dG in DNA, demonstrating its utility in genomic research (Taniguchi et al., 2011).
Development of Electrochemical Sensors : Novel sensors have been developed for detecting 8-hydroxy-2'-deoxyguanosine, a biomarker of oxidative DNA damage. These sensors utilize various materials like multi-walled carbon nanotubes and single-stranded DNA functionalized graphene (Guo et al., 2016; Jia et al., 2015).
Role as a Biomarker in Cancer Detection : 8-hydroxy-2’-deoxyguanosine (8-OHdG) adduct formation has been studied as a biomarker for early cancer detection in humans, particularly in understanding the effects of exposure to xenobiotics like Benzo[a]pyrene and Ni(II) compounds (Farozy et al., 2019).
Quantification in Urinary Analysis : A high-throughput and sensitive methodology was developed for the quantification of urinary 8-hydroxy-2'-deoxyguanosine, emphasizing its role as a biomarker for oxidative DNA damage (Lin et al., 2004).
Potential in Leukemia Cell Treatment : Research on 8-substituted guanosine and 2'-deoxyguanosine derivatives, including 8-substituted-N(CH3)2, -NHCH3, -NH2, -OH, and -SO2CH3, has shown potential in inducing the differentiation of Friend murine erythroleukemia cells in culture (Lin et al., 1985).
Role as Signal Molecule and Potential Pharmaceutical Agent : 8-oxo-2'-deoxyguanosine (8-oxo-dG) has been studied not only as a biomarker of oxidative damage but also as a signal molecule activating cell resistance to stress and DNA repair, suggesting its potential as a pharmaceutical agent (Marmiy & Esipov, 2018).
Analysis in Urine Using HPLC : A methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection was established, highlighting the compound's role as a biomarker of oxidative DNA damage (Martinis & Bianchi, 2002).
Wirkmechanismus
Target of Action
The primary target of 8-Benzyloxy-2’-deoxyguanosine is the guanine base in nucleic acids, specifically DNA . Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA, the others being adenine, cytosine, and thymine (uracil in RNA). Guanine is susceptible to oxidation, and 8-Benzyloxy-2’-deoxyguanosine is a derivative of 8-oxo-7,8-dihydroguanine (8-oxoG), an oxidized form of guanine .
Mode of Action
8-Benzyloxy-2’-deoxyguanosine interacts with its targets by introducing an oxidative modification. The compound is involved in the formation of 8-oxo-7,8-dihydroguanine (8-oxoG) and its nucleoside 8-oxo-2’-deoxyguanosine (8-oxodG), which are considered major biomarkers of oxidative stress . These modifications can lead to changes in the structure and function of the DNA molecule, potentially causing mutations and other genetic alterations .
Biochemical Pathways
The formation of 8-oxoG and 8-oxodG is a result of oxidative stress, which can be caused by various factors such as ionizing radiation, inflammation, and metabolic processes . These modified bases are recognized and excised by DNA repair enzymes, specifically the base excision repair (BER) pathway .
Pharmacokinetics
The compound is soluble in dmf, dmso, and methanol , suggesting that it may have good bioavailability. Its molecular weight is 373.36 , which is within the range typically associated with good absorption and distribution in the body.
Result of Action
The presence of 8-oxoG and 8-oxodG in DNA can lead to G > T (C > A) transversion mutations, which can contribute to carcinogenesis and other diseases . These modifications can also serve as a defense mechanism against further oxidative damage, as they can preferentially react with reactive oxygen species (ros), thereby protecting unmodified dna .
Action Environment
Environmental factors such as exposure to ionizing radiation or certain chemicals can increase the production of ROS, leading to oxidative stress and the formation of 8-oxoG and 8-oxodG . Additionally, endogenous factors such as cellular metabolism and inflammation can also contribute to oxidative stress . The action, efficacy, and stability of 8-Benzyloxy-2’-deoxyguanosine can therefore be influenced by both external and internal environmental conditions.
Eigenschaften
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c18-16-20-14-13(15(25)21-16)19-17(26-8-9-4-2-1-3-5-9)22(14)12-6-10(24)11(7-23)27-12/h1-5,10-12,23-24H,6-8H2,(H3,18,20,21,25)/t10-,11+,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEUNRVTNJBDJN-QJPTWQEYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyloxy-2'-deoxyguanosine | |
Q & A
Q1: What is the role of 8-Benzyloxy-2'-deoxyguanosine in the synthesis of 8-Hydroxy-2'-deoxyguanosine?
A: 8-Benzyloxy-2'-deoxyguanosine serves as a crucial intermediate in the multi-step synthesis of 8-Hydroxy-2'-deoxyguanosine (oh8dG) []. The synthesis begins with the bromination of 2'-deoxyguanosine (dG) at the C-8 position, yielding 8-bromo-2'-deoxyguanosine (8-Br-dG). This intermediate is then reacted with the sodium salt of benzyl alcohol to produce 8-benzyloxy-2'-deoxyguanosine (8-benzyloxy-dG). Finally, a hydrogenation reaction is performed on 8-benzyloxy-dG, removing the benzyl protecting group and yielding the desired product, oh8dG [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

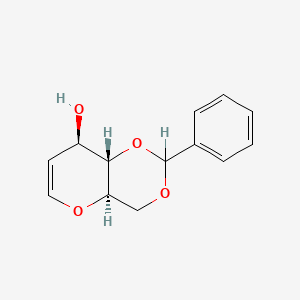

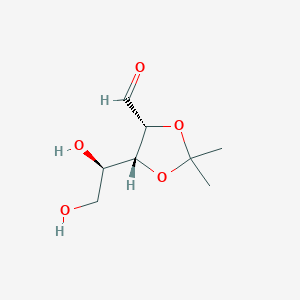
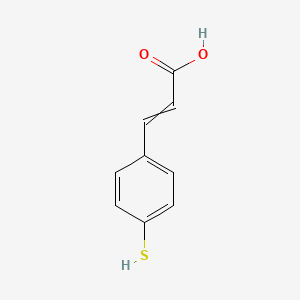

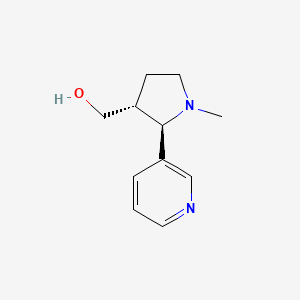
![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)

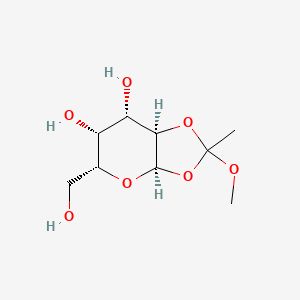
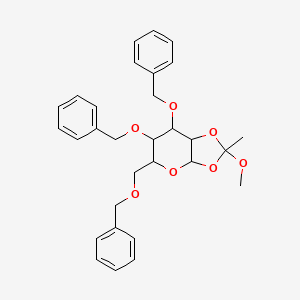
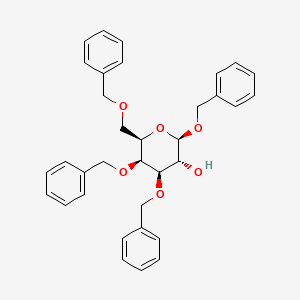
![potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1139994.png)
